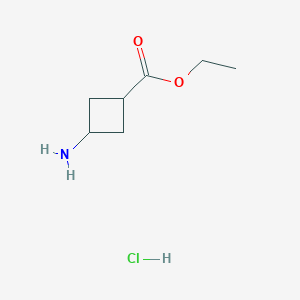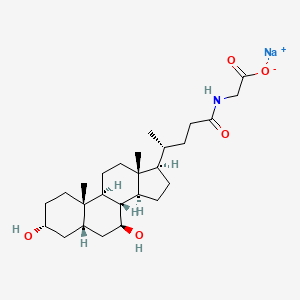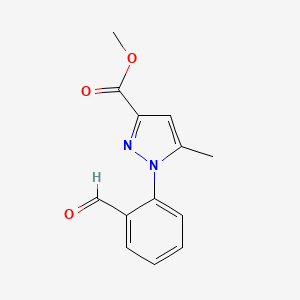
methyl 1-(2-formylphenyl)-5-methyl-1H-pyrazole-3-carboxylate
Übersicht
Beschreibung
Methyl 1-(2-formylphenyl)-5-methyl-1H-pyrazole-3-carboxylate, also known as MFC, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has shown promise in its ability to act as a catalyst and to be used in various types of laboratory experiments. MFC has been studied for its ability to catalyze the synthesis of various compounds and its potential to be used in medicinal applications.
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Substituted Phenols
- Summary of Application: Substituted phenols are synthesized via ipso-hydroxylation of arylboronic acids in ethanol . This method is considered mild, green, and highly efficient .
- Methods of Application: The method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under simple and convenient conditions . A wide range of arylboronic acids were smoothly transformed into substituted phenols in very good to excellent yields without chromatographic purification .
- Results or Outcomes: The reaction is scalable up to at least 5 grams at room temperature with one-minute reaction time and can be combined in a one-pot sequence with bromination and Pd-catalyzed cross-coupling to generate more diverse, highly substituted phenols .
2. Synthesis of Indole Derivatives
- Summary of Application: Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have various biologically vital properties .
- Methods of Application: The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Results or Outcomes: Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
3. Synthesis of Indole Derivatives
- Summary of Application: Indoles are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have various biologically vital properties .
- Methods of Application: The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Results or Outcomes: Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
4. Ester Chemistry
- Summary of Application: Esters are readily synthesized and naturally abundant . They are frequently the source of flavors and aromas in many fruits and flowers . Esters also make up the bulk of animal fats and vegetable oils—glycerides (fatty acid esters of glycerol) .
- Methods of Application: Esters can be synthesized from acid chlorides, acid anhydrides, and carboxylic acids . They can undergo hydrolysis under acidic or basic conditions, trans-esterification, aminolysis, reduction .
- Results or Outcomes: Esters are less reactive than acyl halides and acid anhydrides because the alkoxide group is a poor leaving group with its negative charge fully localized on a single oxygen atom .
5. Synthesis of Alkaloids
- Summary of Application: Alkaloids are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine .
- Methods of Application: The application of alkaloids as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Results or Outcomes: Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
6. Ester Chemistry
- Summary of Application: Esters are readily synthesized and naturally abundant . They are frequently the source of flavors and aromas in many fruits and flowers . Esters also make up the bulk of animal fats and vegetable oils—glycerides (fatty acid esters of glycerol) .
- Methods of Application: Esters can be synthesized from acid chlorides, acid anhydrides, and carboxylic acids . They can undergo hydrolysis under acidic or basic conditions, trans-esterification, aminolysis, reduction .
- Results or Outcomes: Esters are less reactive than acyl halides and acid anhydrides because the alkoxide group is a poor leaving group with its negative charge fully localized on a single oxygen atom .
Eigenschaften
IUPAC Name |
methyl 1-(2-formylphenyl)-5-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-9-7-11(13(17)18-2)14-15(9)12-6-4-3-5-10(12)8-16/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHTUDHRXLHKEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2C=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(2-formylphenyl)-5-methyl-1H-pyrazole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



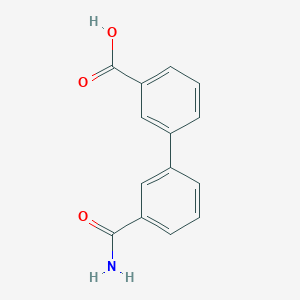
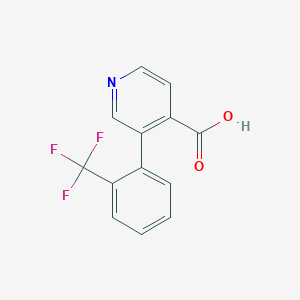
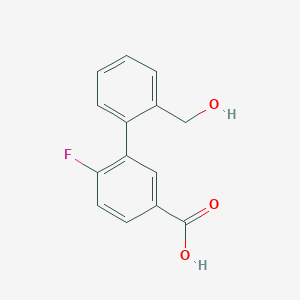

![8-bromo-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1440934.png)
![Ethyl 6-methoxybenzo[D]isoxazole-3-carboxylate](/img/structure/B1440935.png)
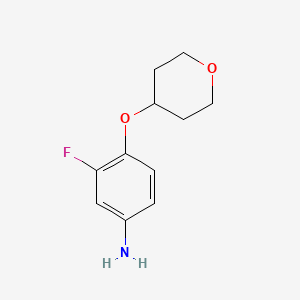
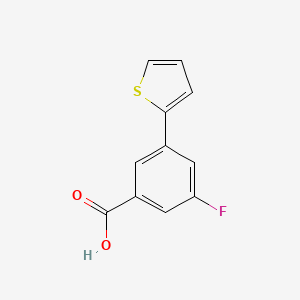
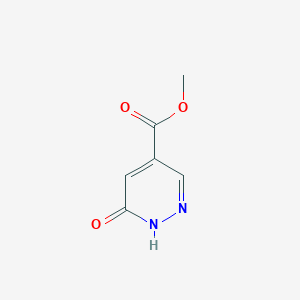
![N-[(2,6-Difluoropyridin-3-yl)methyl]-N-methylamine](/img/structure/B1440947.png)
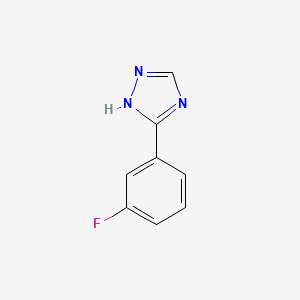
![4-[[Bis(2-hydroxyethyl)amino]methyl]phenol](/img/structure/B1440951.png)
